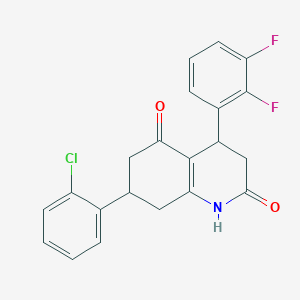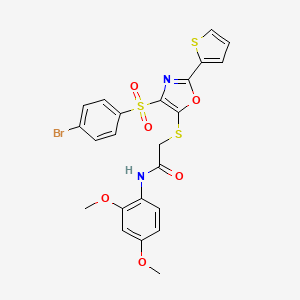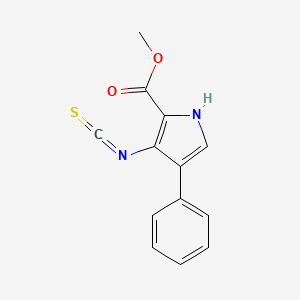![molecular formula C16H14N4OS B11438664 3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B11438664.png)
3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole is a heterocyclic compound that contains a triazole ring fused with a benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole typically involves the reaction of 2-phenoxyethyl bromide with 3-mercapto-1,2,4-triazole under basic conditions to form the intermediate 3-[(2-phenoxyethyl)sulfanyl]-1,2,4-triazole. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the final product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell division.
Pathways: Inhibition of the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer agent containing a triazole ring.
Flupoxam: An herbicide containing a triazole ring.
Uniqueness
3-[(2-phenoxyethyl)sulfanyl]-9H-[1,2,4]triazolo[4,3-a][1,3]benzimidazole is unique due to its specific combination of a triazole ring fused with a benzimidazole ring and the presence of a phenoxyethylsulfanyl group
Properties
Molecular Formula |
C16H14N4OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-(2-phenoxyethylsulfanyl)-3H-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C16H14N4OS/c1-2-6-12(7-3-1)21-10-11-22-16-19-18-15-17-13-8-4-5-9-14(13)20(15)16/h1-9H,10-11H2,(H,17,18) |
InChI Key |
ASHABBIKJHWPON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NNC3=NC4=CC=CC=C4N32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(dimethylamino)phenyl]-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11438585.png)

![N-[3-(4-benzylpiperidin-1-yl)propyl]-5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B11438604.png)
![N-(4-methoxyphenyl)-2-({6-oxo-5-[4-(pyrrolidin-1-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11438612.png)
![4-{3-[(2,5-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B11438627.png)
![N-[4-(Adamantan-1-YL)phenyl]-[1,2,4]triazolo[4,3-C]quinazolin-5-amine](/img/structure/B11438631.png)

![N-(2,6-dimethylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B11438644.png)
![3-(3-chloro-4-methylphenyl)-8-(2,3-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438651.png)
![N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B11438661.png)
![3-(4-ethylphenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11438668.png)
![2-Methoxy-4-{6-methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B11438669.png)
![2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2-methylpropanamide](/img/structure/B11438675.png)

